[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an oxazole-based compound featuring a 4-methoxyphenyl group at position 2, a methyl group at position 4, and a hydroxymethyl (-CH₂OH) moiety at position 5. Oxazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)16-12(13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
QMNOBFPZRCXQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is pivotal for modifying solubility and bioactivity profiles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid (H₂SO₄) | 80°C, 4 h, toluene reflux | Corresponding acetate ester | 78% | |
| Benzoyl chloride | Pyridine, 0°C → RT, 2 h | Benzoyloxy derivative | 82% | |
| Palmitoyl chloride | DMAP, DCM, 24 h, RT | Lipophilic ester for prodrug synthesis | 65% |
Mechanistic Insight : Protonation of the hydroxyl group enhances nucleophilicity, facilitating attack on the electrophilic carbonyl carbon. Acid catalysts (e.g., H₂SO₄) or coupling agents (DMAP) improve reaction kinetics .
Oxidation Reactions
Controlled oxidation converts the hydroxymethyl group to a ketone or carboxylic acid, enabling further functionalization.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 6 h | 5-Carboxylic acid derivative | 85% | |
| PCC | DCM, 4Å MS, 12 h | 5-Formyl oxazole | 72% | |
| TEMPO/NaOCl | H₂O:CH₃CN (1:1), 0°C, 2 h | Aldehyde intermediate | 68% |
Key Observation : Steric hindrance from the 4-methyl and 4-methoxyphenyl groups slows oxidation rates compared to simpler oxazoles .
Nucleophilic Substitution
The oxazole ring participates in electrophilic substitutions, particularly at the 5-position.
Electronic Effects : The methoxyphenyl group donates electron density via resonance, activating the oxazole ring toward electrophilic attack at the 5-position .
Reductive Transformations
The hydroxymethyl group can be reduced to methyl under drastic conditions, though this is less common.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C, 1 h | Dehydroxylated methyl derivative | 88% | |
| BH₃·THF | THF reflux, 6 h | Retains hydroxyl group | <5% |
Synthetic Utility : LiAlH₄ reduction is employed in deprotection strategies during multi-step syntheses .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propargyl bromide | CuI, DIPEA, DMF, 100°C | Benzofuran-oxazole hybrid | 63% | |
| Ethyl glyoxylate | Toluene, 120°C, MW | Oxazolo[5,4-b]pyran derivative | 71% |
Mechanism : Coordination of the oxazole’s nitrogen to metal catalysts (e.g., Cu⁺) facilitates alkyne insertion .
Stability and Side Reactions
Critical stability data from experimental studies:
| Factor | Observation | Source |
|---|---|---|
| Acidic Conditions | Demethylation of methoxyphenyl > pH 2 | |
| Thermal Decomposition | Degrades above 200°C (TGA) | |
| Photoreactivity | [2+2] Cycloaddition under UV light |
Scientific Research Applications
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole Derivatives with Varied Aromatic Substituents
[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Structure: Differs by replacing the 4-methoxyphenyl group with a 3-aminophenyl substituent.
- Molecular weight: 204.23 g/mol .
- Implications: The amino group could alter biological activity, such as binding to charged residues in enzyme active sites.
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol
- Structure : Features a 2-methylphenyl group at position 2 instead of 4-methoxyphenyl.
- Properties : Reduced electron-donating effects (methyl vs. methoxy) may decrease stability in oxidative environments. Molecular weight: ~219.23 g/mol (calculated) .
- Implications : Steric hindrance from the ortho-methyl group might affect interactions with biological targets.
Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate
- Structure: Position 5 contains an ethyl acetate group instead of methanol; position 2 has a 3-fluoro-4-methylphenyl group.
- Properties : The ester group increases hydrophobicity (logP), while fluorine enhances metabolic stability. Molecular weight: 277.30 g/mol .
- Implications : The acetate moiety could serve as a prodrug, releasing the active alcohol upon hydrolysis.
Functional Group Variations at Position 5
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Structure : Replaces the oxazole core with a thiazole (sulfur instead of oxygen) and substitutes the hydroxymethyl group with a carboxamide (-CONH₂).
- The carboxamide enhances hydrogen-bonding capacity. Molecular weight: 262.30 g/mol .
{4-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- Structure : Thiazole core with a trifluoromethylphenyl group at position 2.
- Properties : The CF₃ group enhances lipophilicity and metabolic resistance. Molecular weight: ~273.25 g/mol (calculated) .
Biological Activity
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an oxazole ring and a methanol moiety, suggests various interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is with a molecular weight of approximately 233.24 g/mol. The compound's structure allows it to participate in diverse chemical reactions, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing the compound's affinity for biological targets.
Antimicrobial Activity
Research indicates that [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.62 mg/mL |
| Escherichia coli | 0.62 mg/mL |
| Candida albicans | 0.0048 mg/mL |
The compound showed a bacteriostatic effect against S. aureus and E. coli, while also displaying fungicidal properties against certain Candida species at higher concentrations .
Anticancer Activity
Preliminary studies suggest that [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol may possess anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing methoxy and methyl groups have demonstrated increased antiproliferative activity, suggesting that structural modifications can enhance efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of methanolic extracts from related compounds highlighted the potential of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol as a superior antimicrobial agent compared to traditional antibiotics. The extract exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro assays conducted on cancer cell lines revealed that compounds structurally similar to [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol inhibited cell growth significantly, indicating potential for further development as an anticancer drug .
Safety Profile
While the compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest that it may cause skin and eye irritation upon exposure. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : A high-yield approach involves the reduction of a precursor ester, such as 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate, using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux. Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane gradient) typically yields >80% purity . Optimization may include solvent selection (e.g., ethanol for greener synthesis) and catalytic hydrogenation as an alternative to LiAlH₄ to improve safety .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and stereochemistry. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while the methanol -OH appears as a broad singlet (~δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase HPLC (methanol-water 60:40, 1 mL/min, UV detection at 303 nm) ensures purity (>99%) and identifies impurities .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 58.97% vs. 58.91%) may indicate residual solvents or incomplete purification .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data in structural characterization?
- Methodological Answer : Discrepancies in elemental analysis (e.g., nitrogen content) or NMR shifts may arise from crystal packing effects or hydrogen bonding. Cross-validation using X-ray crystallography (via SHELXL refinement) and computational modeling (DFT calculations for optimized geometries) can reconcile differences. For example, a 0.1 Å deviation in bond lengths between crystallographic data and DFT models may indicate dynamic effects in solution .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Twinning or low-resolution data (common with flexible methoxy groups) complicate refinement. Using SHELXL with the TWIN command and incorporating restraints for thermal parameters of the methoxy moiety improve model accuracy. High-resolution data (≤1.0 Å) are ideal for resolving disorder in the oxazole ring .
Q. What in vitro strategies are effective for evaluating cytotoxicity, and what parameters are critical?
- Methodological Answer :
- Assay Design : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
- Data Interpretation : IC₅₀ values <50 µM suggest therapeutic potential. For example, related oxazole derivatives show IC₅₀ = 12–35 µM in breast cancer models .
- Mechanistic Studies : Follow-up with flow cytometry (apoptosis) and ROS detection assays to elucidate pathways .
Q. How can stability studies under varying conditions inform formulation strategies?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS (e.g., m/z shifts indicating oxidation of the methoxy group).
- Kinetic Analysis : Arrhenius plots (40–60°C) predict shelf-life, while excipient compatibility tests (e.g., with lactose or PVP) guide formulation .
Q. What bioisosteric modifications enhance bioactivity while maintaining structural integrity?
- Methodological Answer :
- Oxazole Ring Modifications : Replacing the oxazole with a thiazole (e.g., 4-methylthiazole) increases metabolic stability but may reduce solubility.
- Methoxy Group Alternatives : Trifluoromethyl or pentafluorosulfanyl groups improve target binding (e.g., dopamine D3 receptor affinity increases 5-fold with -SCF₃ substitution) .
- Methanol Substituents : Converting the -CH₂OH to a carboxylic acid (-COOH) enhances water solubility but may alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
